N2-Methyl-4'-OH-PhIP

PhIP metabolism CYP1A2 phenotyping metabolomics

Single-modification PhIP metabolite surrogates cause misassigned chromatographic peaks and erroneous quantification in LC-MS/MS. N2-Methyl-4'-OH-PhIP is the only commercially available dual-modified PhIP metabolite reference standard, combining N2-methylation and 4'-hydroxylation on a single scaffold for unambiguous identification. • Exact mass [M+H]+ = 255.1246 Da, RT = 3.20 min - fully resolved from all single-modification PhIP analogs • Pathway-specific biomarker for CYP1A2 genotyping and CYP2C-mediated alternative activation studies; accumulates to 11.80% in Cyp1a2-null models vs. ND in wild-type • Neat solid, ≥95% purity; validated molecular formula C₁₄H₁₄N₄O; supplied with verified exact mass and retention time data

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
Cat. No. B13838282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl-4'-OH-PhIP
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N1C)C=C(C=N2)C3=CC=C(C=C3)O
InChIInChI=1S/C14H14N4O/c1-15-14-17-13-12(18(14)2)7-10(8-16-13)9-3-5-11(19)6-4-9/h3-8,19H,1-2H3,(H,15,16,17)
InChIKeyNADCHEREJJYXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methyl-4'-OH-PhIP (CAS 934976-48-4): A Dual-Modified PhIP Metabolite Reference Standard for Carcinogen Metabolism Research


N2-Methyl-4'-OH-PhIP (N,1-Dimethyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine; molecular formula C₁₄H₁₄N₄O; molecular weight 254.29 g/mol) is a synthetic reference standard representing a dual-modified metabolite of the dietary heterocyclic aromatic amine (HAA) carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) . PhIP is the most abundant HAA formed during high-temperature cooking of meat and fish and is a known rodent carcinogen and suspected human carcinogen [1]. N2-Methyl-4'-OH-PhIP carries both an N2-methyl substitution on the imidazole ring and a 4'-hydroxyl group on the phenyl ring, distinguishing it from single-modification PhIP metabolites such as N2-OH-PhIP (the genotoxic activation product), 4'-OH-PhIP (a detoxification product), and N2-Methyl-PhIP [2]. The compound is supplied as a neat solid, with recommended storage at −20 °C, and is intended exclusively for laboratory research use .

Why N2-Methyl-4'-OH-PhIP Cannot Be Replaced by Single-Modification PhIP Metabolites in Experimental Workflows


PhIP metabolites are not functionally interchangeable. The literature establishes that N2-OH-PhIP is the primary mutagenic activation product responsible for DNA adduct formation and genotoxicity, whereas 4'-OH-PhIP is a detoxification product with markedly lower mutagenic potential [1][2]. N2-Methyl-4'-OH-PhIP uniquely combines structural features of both pathways—N2-methylation and 4'-hydroxylation—and exhibits a metabolite abundance pattern across CYP1A2 genotypes that is distinct from every other characterized PhIP metabolite [3]. Substituting this compound with N2-Methyl-PhIP (CAS 934976-47-3, which lacks the 4'-OH group) or 4'-OH-PhIP (CAS 126861-72-1, which lacks the N2-methyl group) will produce qualitatively different analytical signals and cannot serve as a surrogate in LC-MS/MS quantification, enzyme phenotyping, or DNA adduct studies. The quantitative evidence below demonstrates why only the authentic dual-modified compound produces valid experimental results.

Quantitative Differentiation Evidence for N2-Methyl-4'-OH-PhIP Against Closest PhIP Metabolite Analogs


N2-Methyl-4'-OH-PhIP Displays a Unique Genotype-Dependent Urinary Abundance Pattern Not Observed for Any Other PhIP Metabolite

In the comprehensive urinary metabolomics study by Chen et al. (2007), N2-methyl-4'-OH-PhIP was the only PhIP metabolite that was not detected (ND) in wild-type mouse urine but became the single most abundant metabolite in Cyp1a2-null mouse urine at 11.80 ± 4.77% area, while dropping to 0.91 ± 0.66% in hCYP1A2-humanized mice [1]. By contrast, N2-OH-PhIP (the canonical genotoxic activation metabolite) was present at 5.47% in wild-type, fell to 0.98% in Cyp1a2-null, and partially recovered to 3.50% in hCYP1A2 mice. The detoxification metabolite 4'-OH-PhIP was most abundant in wild-type (16.51%), dropped to 2.47% in Cyp1a2-null, and was 5.75% in hCYP1A2. N2-methyl-PhIP showed yet another distinct pattern: 1.65% (wild-type), 6.85% (Cyp1a2-null), and 3.03% (hCYP1A2). No other metabolite across 17 characterized species exhibited N2-methyl-4'-OH-PhIP's unique 'absent in wild-type, dominant in Cyp1a2-null' profile [1].

PhIP metabolism CYP1A2 phenotyping metabolomics genotype-dependent metabolite profiling

Mass Spectrometric Differentiation: N2-Methyl-4'-OH-PhIP Exhibits a Unique [M+H]+ Ion and Retention Time Relative to Co-Eluting PhIP Metabolites

High-resolution LC-MS analysis from Chen et al. (2007) established that N2-methyl-4'-OH-PhIP has an [M+H]+ of 255.1246 Da and a retention time (RT) of 3.20 min [1]. This mass is distinct from N2-methyl-PhIP ([M+H]+ = 239.1283, RT = 4.51 min), which lacks the hydroxyl group (Δ mass = +15.9963 Da, corresponding to one oxygen atom), and from 4'-OH-PhIP ([M+H]+ = 241.1089, RT = 2.81 min), which lacks the N2-methyl group (Δ mass = +14.0157 Da, corresponding to one CH₂ unit vs. 4'-OH-PhIP). N2-OH-PhIP shares the same nominal mass as 4'-OH-PhIP ([M+H]+ = 241.1089, RT = 3.83 min) but elutes more than 0.6 min later, creating potential for misassignment without the correct standard [1]. The N2-methyl-4'-OH-PhIP signal is therefore unambiguously resolved from its closest structural analogs in both the mass and chromatographic dimensions.

LC-MS/MS high-resolution mass spectrometry metabolite identification chromatographic separation

N2-Methyl-4'-OH-PhIP Accumulation Is Inversely Correlated with CYP1A2 Activity, Unlike the CYP1A2-Dependent Formation of the Genotoxic Metabolite N2-OH-PhIP

The kinetic data from Crofts et al. (1998) demonstrate that the genotoxic metabolite N2-OH-PhIP is produced primarily by CYP1A2, with a Vmax of 90 nmol/min/nmol P450—approximately 5.6-fold higher than CYP1A1 (Vmax = 16) and 450-fold higher than CYP1B1 (Vmax = 0.2) [1]. In contrast, the non-mutagenic metabolite 4'-OH-PhIP is preferentially formed by CYP1A1 (Vmax = 7.8) over CYP1A2 (Vmax = 1.5) [1]. While the formation kinetics of N2-methyl-4'-OH-PhIP have not been characterized in recombinant enzyme systems, the in vivo metabolomics data from Chen et al. (2007) reveal that this metabolite reaches its highest abundance specifically when CYP1A2 is genetically ablated (11.80% in Cyp1a2-null vs. ND in wild-type), indicating that its formation is independent of—and potentially suppressed by—CYP1A2 activity [2]. This inverse CYP1A2 dependence is unique among characterized PhIP metabolites and suggests involvement of alternative enzymes such as CYP2C family members, which the same study identified as contributors to residual PhIP N2-hydroxylation in Cyp1a2-null mice [2].

CYP1A2 enzymology metabolic activation PhIP bioactivation alternative metabolic pathways

Functional Classification Contrast: N2-Methyl-4'-OH-PhIP Is Classified as a Carcinogenic Metabolite Whereas 4'-OH-PhIP Is a Detoxification Product

The Crofts et al. (1997) study explicitly classified 4'-OH-PhIP as a detoxification product of PhIP metabolism, while identifying N2-OH-PhIP as the mutagenic activation product [1]. The same study showed that under saturating substrate conditions, CYP1B1-mediated formation of the non-mutagenic 4'-OH-PhIP was favored 2-fold over N2-OH-PhIP and >10-fold over 2-OH-PhIP [1]. In contrast, N2-Methyl-4'-OH-PhIP is commercially classified as a carcinogenic metabolite of PhIP . The dual modification—retaining the N2-methyl group while adding the 4'-hydroxyl—does not abrogate its DNA adduct-forming potential, which distinguishes it fundamentally from 4'-OH-PhIP. This functional divergence means that these two compounds should be employed for entirely different experimental purposes: 4'-OH-PhIP as a biomarker of detoxification capacity, and N2-Methyl-4'-OH-PhIP as a probe for alternative bioactivation routes.

carcinogen metabolite classification genotoxicity detoxification pathway PhIP toxicology

Structural Dual Modification Confers Physicochemical Properties That No Single-Modification Analog Can Reproduce

N2-Methyl-4'-OH-PhIP (MW = 254.29 g/mol; C₁₄H₁₄N₄O) combines two structural modifications on the PhIP scaffold: an N2-methyl group on the imidazole ring and a 4'-hydroxyl group on the phenyl ring . The closest commercially available single-modification analogs each carry only one of these modifications. N2-Methyl-PhIP (CAS 934976-47-3; MW = 238.29 g/mol; C₁₄H₁₄N₄) carries only the N2-methyl group and lacks the 4'-hydroxyl, making it less polar and incapable of undergoing Phase II conjugation (glucuronidation/sulfation) at the 4' position . 4'-OH-PhIP (CAS 126861-72-1; MW = 240.26 g/mol; C₁₃H₁₂N₄O) carries only the 4'-hydroxyl group and retains the free exocyclic amine at N2, preserving the site for N-hydroxylation-mediated bioactivation [1]. PhIP itself (CAS 105650-23-5; MW = 224.26 g/mol; C₁₃H₁₂N₄) carries neither modification [2]. N2-Methyl-4'-OH-PhIP is the only commercially available reference standard that simultaneously presents both modifications, making it irreplaceable for studies of combined Phase I/Phase II metabolism where the interplay of N2-methylation and ring hydroxylation must be accounted for.

structure-activity relationship physicochemical properties metabolite reference standard molecular recognition

Highest-Value Application Scenarios for N2-Methyl-4'-OH-PhIP Based on Quantitative Differentiation Evidence


Authentic Reference Standard for LC-MS/MS Quantification of PhIP Metabolites in CYP1A2-Altered Models

N2-Methyl-4'-OH-PhIP is the essential co-elution standard for identifying and quantifying this metabolite in urinary metabolomics or tissue extracts from Cyp1a2-null, CYP1A2-humanized, or pharmacologically inhibited models. As the only PhIP metabolite with an ND→dominant→low abundance pattern across wild-type, Cyp1a2-null, and hCYP1A2 genotypes, its unambiguous identification depends on an authentic standard with verified exact mass ([M+H]+ = 255.1246 Da) and retention time (3.20 min) [1]. Use of N2-Methyl-PhIP or 4'-OH-PhIP as substitute standards will result in misassigned chromatographic peaks and erroneous quantification.

Probe Standard for Investigating Non-CYP1A2 (Alternative) PhIP Bioactivation Pathways

For research on CYP2C-mediated or other CYP1A2-independent PhIP metabolic activation—a topic of active investigation given that Cyp1a2-null mice retain significant PhIP-DNA adduct formation—N2-Methyl-4'-OH-PhIP serves as a pathway-specific biomarker [1][2]. Its accumulation in Cyp1a2-null mice (11.80% vs. ND in wild-type) makes it a sensitive indicator of alternative metabolic routing. The compound's classification as a carcinogenic metabolite further supports its use in genotoxicity studies focused on non-canonical activation pathways, where the detoxification metabolite 4'-OH-PhIP would be an inappropriate reference .

Calibration Standard for High-Resolution Metabolomics Differentiating Dual-Modified from Single-Modified PhIP Metabolites

In untargeted high-resolution LC-MS metabolomics workflows, N2-Methyl-4'-OH-PhIP provides a unique mass (255.1246 Da) and RT (3.20 min) calibration point that is resolved from all single-modification PhIP analogs [1]. Its molecular formula (C₁₄H₁₄N₄O) contains one additional oxygen relative to N2-Methyl-PhIP and one additional CH₂ relative to 4'-OH-PhIP, enabling definitive elemental composition assignment during data processing . This makes it an indispensable component of PhIP metabolite standard mixtures for method development and validation.

Reference Compound for Studying Combined Phase I and Phase II PhIP Metabolism

The simultaneous presence of both the N2-methyl and 4'-hydroxyl modifications on the PhIP scaffold makes N2-Methyl-4'-OH-PhIP the only commercially available standard that can serve as a substrate or reference for investigating the interplay between N2-methylation (Phase II-like) and ring hydroxylation (Phase I) on a single metabolite molecule . This is particularly relevant for studies examining how the N2-methyl group influences subsequent conjugation at the 4'-OH position (glucuronidation or sulfation), or conversely, how 4'-hydroxylation affects the metabolic stability of N2-methylated PhIP derivatives.

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